molecular formula C13H10FNO2 B6387518 MFCD18317021 CAS No. 1261904-63-5

MFCD18317021

Cat. No.: B6387518
CAS No.: 1261904-63-5
M. Wt: 231.22 g/mol
InChI Key: HSQCSIKKJUAOFP-UHFFFAOYSA-N
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Description

MFCD18317021 is a chemical compound cataloged under the MDL number system, which is widely used for indexing and identifying substances in chemical databases. Compounds with MDL identifiers typically undergo rigorous characterization, including purity analysis, spectral data (NMR, IR), and hazard assessment, as outlined in pharmaceutical guidelines . The absence of explicit data for this compound in the evidence necessitates comparative analysis with structurally or functionally similar compounds to infer its properties and applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCSIKKJUAOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687186
Record name 3-(3-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-63-5
Record name 4-Pyridinecarboxylic acid, 3-(3-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where a fluorine and a methyl group are added to the benzene ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Alcohols and Aldehydes: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317021, three structurally related compounds from the evidence are analyzed:

  • CAS 1022150-11-3 (MDL: MFCD28167899)
  • CAS 918538-05-3 (MDL: MFCD11044885)
  • CAS 1046861-20-4 (MDL: MFCD13195646)

Table 1: Structural and Physicochemical Comparison

Parameter CAS 1022150-11-3 CAS 918538-05-3 CAS 1046861-20-4 Inferred for this compound
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ Likely heterocyclic or organometallic
Molecular Weight 486.57 g/mol 188.01 g/mol 235.27 g/mol 200–500 g/mol range
Hazard Statements H302, H315, H319, H335 H315, H319, H335 Warning (unspecified) Likely moderate toxicity
Key Functional Groups Amide, aromatic rings Chloropyrrole, triazine Boronic acid, halides Depends on synthesis route
Synthetic Route DMF, K₂CO₃, reflux KI, DMF, Cs₂CO₃ Pd catalyst, THF/H₂O May involve cross-coupling or catalysis

Key Findings from Comparative Analysis

CAS 918538-05-3’s chlorinated pyrrole-triazine scaffold is typical of agrochemicals or bioactive intermediates . CAS 1046861-20-4’s boronic acid group highlights applications in Suzuki-Miyaura coupling, a cornerstone of medicinal chemistry .

Reactivity and Safety :

  • Chlorinated compounds (e.g., CAS 918538-05-3) often require stringent handling due to respiratory and dermal hazards (H315, H319) .
  • Boronic acids (e.g., CAS 1046861-20-4) are generally stable but may pose risks during cross-coupling reactions .

Synthetic Methodologies :

  • Palladium-catalyzed reactions (used for CAS 1046861-20-4) are preferred for precision in pharmaceutical synthesis , while DMF-based routes (CAS 1022150-11-3) prioritize scalability .

Table 2: Functional Comparison

Compound Primary Application Secondary Application Reference
CAS 1022150-11-3 Drug intermediates Polymer additives
CAS 918538-05-3 Agrochemical precursors Fluorescent probes
CAS 1046861-20-4 Cross-coupling reagents Diagnostic agents
This compound Likely pharmaceutical R&D Materials science (inferred) -
  • Pharmaceutical Relevance : Compounds like CAS 1022150-11-3 are validated using HPLC and NMR, adhering to ICH guidelines for purity and stability .
  • Industrial Utility : Halogenated analogs (e.g., CAS 918538-05-3) are critical in pesticide formulation, requiring comparative safety assessments .

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